molecular formula C11H9F3N2S B1406067 5-Methyl-4-(3-trifluoromethyl-phenyl)-thiazol-2-ylamine CAS No. 1225654-34-1

5-Methyl-4-(3-trifluoromethyl-phenyl)-thiazol-2-ylamine

Cat. No.: B1406067
CAS No.: 1225654-34-1
M. Wt: 258.26 g/mol
InChI Key: TVKOPTXEGRCTEP-UHFFFAOYSA-N
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Description

5-Methyl-4-(3-trifluoromethyl-phenyl)-thiazol-2-ylamine is a compound that features a thiazole ring substituted with a trifluoromethyl-phenyl group and a methyl group. This compound is of significant interest due to its unique chemical structure, which imparts distinct physicochemical properties and potential biological activities. The presence of the trifluoromethyl group is particularly noteworthy, as it often enhances the metabolic stability and bioavailability of compounds in pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(3-trifluoromethyl-phenyl)-thiazol-2-ylamine typically involves the formation of the thiazole ring followed by the introduction of the trifluoromethyl-phenyl group. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-trifluoromethyl-benzaldehyde with thiosemicarbazide can yield the desired thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(3-trifluoromethyl-phenyl)-thiazol-2-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

5-Methyl-4-(3-trifluoromethyl-phenyl)-thiazol-2-ylamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-4-(3-trifluoromethyl-phenyl)-thiazol-2-ylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and trifluoromethyl-substituted aromatic compounds. Examples include:

Uniqueness

The uniqueness of 5-Methyl-4-(3-trifluoromethyl-phenyl)-thiazol-2-ylamine lies in its specific substitution pattern, which imparts distinct physicochemical properties and potential biological activities. The combination of the trifluoromethyl group and the thiazole ring enhances its stability and bioavailability, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

5-methyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2S/c1-6-9(16-10(15)17-6)7-3-2-4-8(5-7)11(12,13)14/h2-5H,1H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKOPTXEGRCTEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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